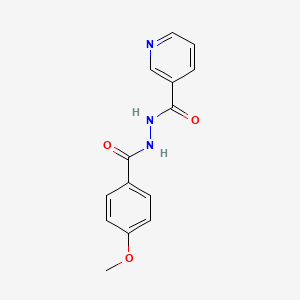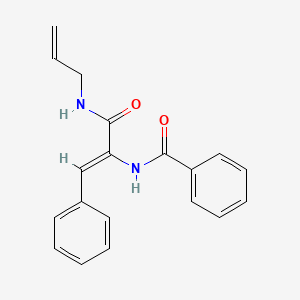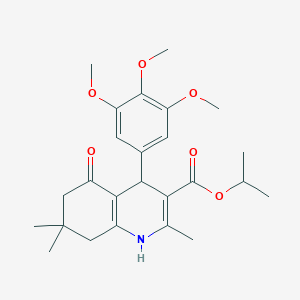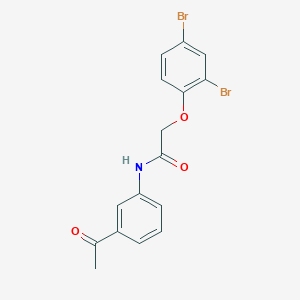![molecular formula C25H25BrN2O3 B11698681 N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11698681.png)
N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-TERT-BUTYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-TERT-BUTYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The formamido group is introduced through an amidation reaction, often using formic acid derivatives and amines.
Coupling reactions: The final step involves coupling the furan and phenyl rings with the formamido group under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the formamido group or the bromine atom, resulting in the formation of amines or debrominated products.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines or debrominated products.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-[(1Z)-1-[5-(4-Bromphenyl)furan-2-yl]-3-(tert-Butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht für sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder Antikrebsaktivitäten.
Medizin: Erforscht für seine potenzielle Verwendung in der Medikamentenentwicklung, insbesondere bei der gezielten Ansteuerung spezifischer biologischer Pfade.
Industrie: Wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie Polymeren oder Beschichtungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von N-[(1Z)-1-[5-(4-Bromphenyl)furan-2-yl]-3-(tert-Butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder modulieren. Die genauen Pfade und Ziele können je nach spezifischer Anwendung variieren, aber gängige Ziele sind Enzyme, die an Stoffwechselwegen beteiligt sind, oder Rezeptoren auf Zelloberflächen.
Ähnliche Verbindungen:
N-[(1Z)-1-[5-(4-Bromphenyl)furan-2-yl]-3-(Butylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamid: Ähnliche Struktur, jedoch mit einer Methoxygruppe anstelle einer Methylgruppe.
N-[(1Z)-1-[5-(4-Bromphenyl)furan-2-yl]-3-(tert-Butylamino)-3-oxoprop-1-en-2-yl]benzamid: Fehlt die Methylgruppe an der Benzamid-Einheit.
Einzigartigkeit: Das Vorhandensein der tert-Butylaminogruppe und das spezifische Substitutionsschema am Furanring und an der Benzamid-Einheit machen N-[(1Z)-1-[5-(4-Bromphenyl)furan-2-yl]-3-(tert-Butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamid einzigartig. Diese strukturellen Merkmale tragen zu seiner besonderen chemischen Reaktivität und seinem potenziellen biologischen Aktivitätsprofil bei.
Wirkmechanismus
The mechanism by which (2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-TERT-BUTYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(2Z)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-TERT-BUTYL-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE shares similarities with other furan-based compounds and brominated aromatic compounds.
Uniqueness
Structural Complexity: The combination of furan, bromophenyl, and formamido groups in a single molecule is relatively unique, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H25BrN2O3 |
|---|---|
Molekulargewicht |
481.4 g/mol |
IUPAC-Name |
N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H25BrN2O3/c1-16-5-7-18(8-6-16)23(29)27-21(24(30)28-25(2,3)4)15-20-13-14-22(31-20)17-9-11-19(26)12-10-17/h5-15H,1-4H3,(H,27,29)(H,28,30)/b21-15- |
InChI-Schlüssel |
RXPAIJXUFXALMR-QNGOZBTKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NC(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-(3-chlorophenyl)-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11698603.png)
![(4E)-4-[(3-chloro-2-methylphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698615.png)

![N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11698621.png)
![(3E)-1-[4-(diethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698623.png)



![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11698647.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B11698653.png)

![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698672.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-3-(piperidin-1-yl)propanehydrazide](/img/structure/B11698673.png)
![(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11698683.png)
